molecular formula C14H14N4OS B13957955 Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- CAS No. 57584-56-2

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-

Cat. No.: B13957955
CAS No.: 57584-56-2
M. Wt: 286.35 g/mol
InChI Key: OZFXSYJRNXCVBZ-UHFFFAOYSA-N
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Description

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is a complex organic compound that features a quinazoline ring system substituted with an amino group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

57584-56-2

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18)

InChI Key

OZFXSYJRNXCVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO

Origin of Product

United States

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